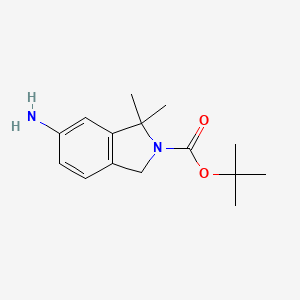
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its tert-butyl ester group and an amino group attached to the isoindoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as a phthalimide derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindoline derivatives.
Applications De Recherche Scientifique
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, making it useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-amino-1H-indazole-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 6-amino-1,1-dimethylisoindoline-2-carboxylate is unique due to its specific structural features, such as the isoindoline core and the tert-butyl ester group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl 5-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-6-7-11(16)8-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
Clé InChI |
ZVUALYGWLZTNHK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
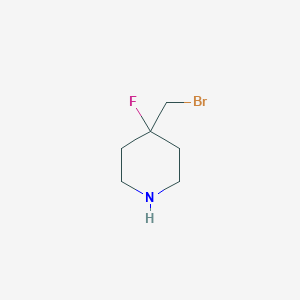
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)

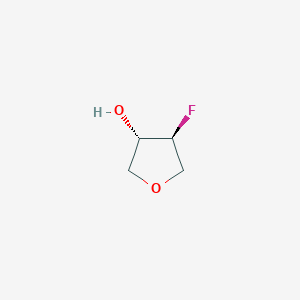
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
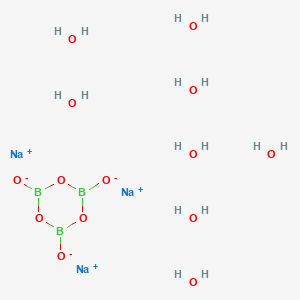
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
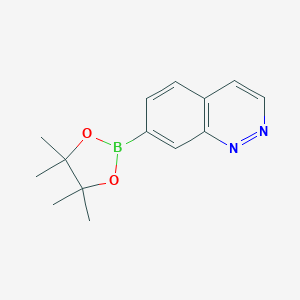
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
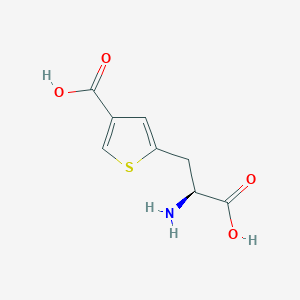
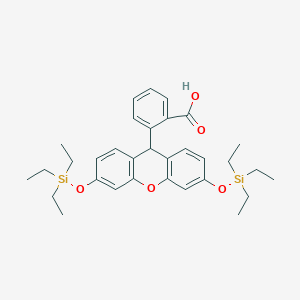
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
